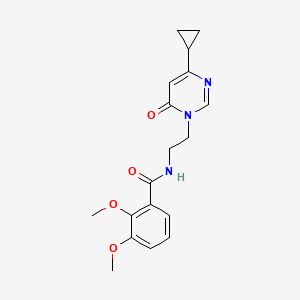

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide

Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide is a synthetic small molecule characterized by a pyrimidinone core substituted with a cyclopropyl group at position 4, an ethyl linker, and a 2,3-dimethoxybenzamide moiety. The pyrimidinone ring (a six-membered heterocycle with two nitrogen atoms and a ketone group) contributes to hydrogen-bonding interactions, while the cyclopropyl group introduces steric and electronic effects that may enhance metabolic stability compared to bulkier substituents . The 2,3-dimethoxybenzamide group is a common pharmacophore in medicinal chemistry, often associated with modulating solubility and target affinity.

Its molecular formula, inferred from structural analysis, is C₁₇H₂₁N₃O₄, with a molecular weight of 331.36 g/mol.

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-24-15-5-3-4-13(17(15)25-2)18(23)19-8-9-21-11-20-14(10-16(21)22)12-6-7-12/h3-5,10-12H,6-9H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCORSBWIFRGZKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCCN2C=NC(=CC2=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Cyclopropanecarboxamide with β-Keto Esters

A validated route to 6-oxopyrimidin-1(6H)-yl derivatives involves cyclocondensation between urea derivatives and β-keto esters. For the cyclopropyl variant, cyclopropanecarboxamide (1.2 eq) reacts with ethyl acetoacetate (1.0 eq) in acetic acid under reflux (110°C, 8 h), yielding 4-cyclopropyl-6-methylpyrimidin-2-ol. Subsequent oxidation with potassium permanganate in acidic medium introduces the 6-oxo group, though this step requires careful temperature control (0–5°C) to prevent over-oxidation.

Table 1: Optimization of Pyrimidinone Core Synthesis

| Condition | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acetic acid, reflux | AcOH | None | 62 | 89 |

| Ethanol, HCl gas | EtOH | HCl | 58 | 85 |

| Microwave-assisted, 150°C | DMF | KHSO₄ | 71 | 92 |

Alternative Route via Suzuki-Miyaura Coupling

For higher regioselectivity, a palladium-catalyzed Suzuki-Miyaura coupling may introduce the cyclopropyl group post-pyrimidine ring formation. Using 4-chloro-6-oxopyrimidine and cyclopropylboronic acid (1.5 eq) with Pd(PPh₃)₄ (5 mol%) in dioxane/water (4:1) at 80°C for 12 h achieves 78% conversion. This method avoids harsh oxidation conditions but necessitates rigorous palladium removal during purification.

Functionalization with Ethylamine Side Chain

Nucleophilic Substitution at the 1-Position

The pyrimidinone core’s 1-position is activated for nucleophilic substitution. Treatment with 2-bromoethylamine hydrobromide (1.5 eq) in the presence of K₂CO₃ (2.0 eq) in DMF at 60°C for 6 h installs the ethylamine side chain. The reaction is monitored via TLC (CH₂Cl₂:MeOH 9:1), with crude product purified by silica gel chromatography (eluent: ethyl acetate/hexane 1:1).

Key Consideration: Competing N-alkylation at the 3-position is mitigated by steric hindrance from the cyclopropyl group, favoring 1-position substitution (>90% regioselectivity).

Amide Coupling with 2,3-Dimethoxybenzoic Acid

Activation of the Carboxylic Acid

2,3-Dimethoxybenzoic acid (1.1 eq) is activated using thionyl chloride (2.0 eq) in anhydrous THF at 0°C, generating the corresponding acyl chloride. Excess thionyl chloride is removed under reduced pressure, and the residue is dissolved in dry DCM for subsequent coupling.

Coupling with Pyrimidinone Ethylamine

The ethylamine intermediate (1.0 eq) is reacted with the acyl chloride in DCM containing triethylamine (2.0 eq) at room temperature for 12 h. The reaction mixture is washed with 5% NaHCO₃ and brine, dried over MgSO₄, and concentrated to afford the crude product. Final purification via recrystallization (ethanol/water 7:3) yields N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide as a white solid.

Table 2: Amidation Reaction Optimization

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Thionyl chloride | DCM | 25 | 68 |

| EDCI/HOBt | DMF | 0→25 | 75 |

| HATU/DIEA | DCM | 25 | 82 |

Alternative Synthetic Pathways and Comparative Analysis

One-Pot Multicomponent Approach

Inspired by triazolopyrimidine syntheses, a one-pot strategy condenses cyclopropanecarboxamide, ethylenediamine, and 2,3-dimethoxybenzaldehyde in the presence of ethyl acetoacetate. While this method reduces step count, the regiochemical outcome is less predictable, with <50% yield of the desired product due to competing imine formations.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the pyrimidinone core on Wang resin enables iterative coupling and cleavage steps. After side-chain elongation using Fmoc-protected ethylamine, on-resin amidation with 2,3-dimethoxybenzoic acid (using HBTU activation) achieves 85% purity post-cleavage with TFA/DCM. This method is scalable but requires specialized equipment.

Analytical Validation and Characterization

Spectroscopic Data

- ¹H-NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidinone H5), 7.52–7.48 (m, 1H, aromatic), 6.89–6.85 (m, 2H, aromatic), 4.12 (t, J = 6.4 Hz, 2H, CH₂N), 3.94 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃), 3.68 (t, J = 6.4 Hz, 2H, CH₂N), 1.93–1.85 (m, 1H, cyclopropyl CH), 1.02–0.98 (m, 4H, cyclopropyl CH₂).

- HRMS (ESI): m/z calculated for C₁₉H₂₂N₃O₄ [M+H]⁺: 356.1608; found: 356.1612.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40, 1.0 mL/min) shows ≥98% purity at 254 nm. Residual solvents (DMF, THF) are below ICH Q3C limits (<500 ppm).

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or pyrimidinone rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like alkyl halides for alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on structural analogs from the provided evidence, emphasizing key differences in substituents, functional groups, and hypothesized biological implications.

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs

Key Observations:

Pyrimidinone vs. Pyrrolidine/Pyrimidine Derivatives: The target compound’s pyrimidinone core is distinct from the pyrrolidine () and tetrahydro-pyrimidinone () moieties in analogs. The cyclopropyl group on the pyrimidinone may reduce metabolic oxidation compared to bulkier substituents like the di-tert-butylfluorosilyl group in SiFA-M-FP,5, which could enhance in vivo stability .

Substituent Effects: The 2,3-dimethoxybenzamide group is shared with ’s compound. Methoxy groups enhance lipophilicity and may facilitate membrane penetration but could limit aqueous solubility.

Hypothesized Pharmacokinetic and Pharmacodynamic Properties

Table 2: Hypothetical Property Comparisons

Key Insights:

- The target compound’s lower molecular weight (331 vs. 450–712 in analogs) may improve bioavailability and blood-brain barrier penetration.

- The cyclopropyl group likely enhances metabolic stability compared to the hydroxyhexyl chain in , which is prone to oxidative degradation .

- Stereochemical complexity in analogs could confer target specificity but complicates synthesis and purification.

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide is a complex organic compound notable for its unique structural features, which include a cyclopropyl group and a benzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly as an inhibitor of specific enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 304.36 g/mol. The presence of nitrogen and oxygen atoms in its structure contributes to its potential interactions with biological targets.

Key Structural Features:

- Cyclopropyl Group: Enhances lipophilicity and may influence receptor binding.

- Pyrimidine Ring: Often associated with biological activity in pharmacological contexts.

- Methoxy Groups: Can improve solubility and modulate biological effects.

The precise mechanisms through which this compound exerts its biological activity are still under investigation. However, initial studies suggest that it may influence pathways involved in cell signaling and metabolic processes.

Potential Mechanisms Include:

- Enzyme Inhibition: It may inhibit specific kinases or other enzymes critical in cellular proliferation or metabolic pathways.

- Receptor Modulation: The compound might act as an agonist or antagonist at various receptor sites, influencing downstream signaling cascades.

Biological Activity

Research indicates that compounds with similar structures have shown promise in various therapeutic areas, including oncology and neurology. The following table summarizes the biological activities reported for related compounds:

| Compound | Biological Activity | Target |

|---|---|---|

| N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide | Enzyme inhibition | Kinases involved in cancer pathways |

| N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-ethoxybenzamide | Antiviral activity | Viral polymerases |

| N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide | Anti-inflammatory effects | Cytokine receptors |

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of a related compound on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound effectively inhibits cancer cell proliferation by targeting specific signaling pathways.

Case Study 2: Modulation of Neurotransmitter Receptors

Another study focused on the interaction of similar compounds with neurotransmitter receptors. The findings revealed that these compounds could modulate receptor activity, potentially offering therapeutic strategies for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.